[4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid
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Overview
Description
[4-(1-Methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid is an organoboron compound with the molecular formula C12H16BNO4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(1-Methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenol derivatives, while reduction can produce sulfide compounds.
Scientific Research Applications
Chemistry
In chemistry, [4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds .
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. Boronic acids are known to form reversible covalent bonds with diols, making them useful in the design of enzyme inhibitors and sensors.
Medicine
In medicine, boronic acid derivatives have been explored for their potential as therapeutic agents. They can act as proteasome inhibitors, which are important in the treatment of certain cancers.
Industry
In the industrial sector, this compound can be used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of [4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, leading to the formation of stable complexes. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes and inhibit their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the methanesulfonyl and pyridinyl groups.
4-(Methanesulfonyl)phenylboronic acid: Similar structure but without the pyridinyl group.
4-(Pyridin-4-yl)phenylboronic acid: Similar structure but without the methanesulfonyl group.
Uniqueness
The uniqueness of [4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the methanesulfonyl and pyridinyl groups enhances its versatility in chemical synthesis and biological interactions.
Properties
IUPAC Name |
[4-(1-methylsulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO4S/c1-19(17,18)14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-6,15-16H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYQXOSHBCQDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CCN(CC2)S(=O)(=O)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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